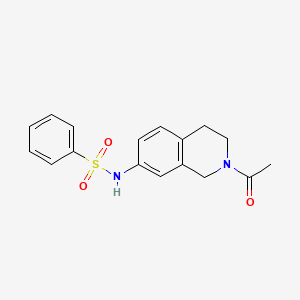

![molecular formula C16H15N3O3 B2699035 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate CAS No. 2034457-41-3](/img/structure/B2699035.png)

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate is a chemical compound that belongs to the class of triazinones . It is a derivative of 1,2,3-benzotriazine-4(3H)-ones .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the oxidative rearrangement of 3-aminoindazoles, which provides diversely functionalized 1,2,3-benzotriazine-4(3H)-ones in good yields at room temperature . Another method involves a Pd(0) catalyzed carbonylative annulation reaction of 1-(2-iodophenyl)-3-aryltriaz-1-enes .Scientific Research Applications

Synthesis and Structural Insights

Synthesis Techniques : Research has demonstrated various methods for synthesizing substituted benzo[1,2,4]triazines, including nucleophilic aromatic substitution and metal-catalyzed reactions. These methods yield structurally diverse derivatives, showcasing the flexibility in functionalizing this class of compounds to explore their applications in scientific research (Bodzioch et al., 2019).

Electronic and Molecular Structure : Studies on the electronic effects of the C(3) substituent on the benzo[1,2,4]triazine ring reveal significant impacts on the π-π*(1) transition energy, suggesting these modifications can tailor the electronic properties for specific applications. Molecular and crystal structures of several derivatives have been established, providing insights into the substituent impact on molecular geometry (Bodzioch et al., 2019).

Potential Applications

Functional Materials : The synthesis and properties of 1,4-dihydrobenzo[e][1,2,4]triazines bearing functional groups suggest potential applications in functional organic materials, owing to their high thermal stability. This opens avenues for their use in high-performance materials that require stability under thermal stress (Epishina et al., 2022).

Selective Extraction of Metals : Research on new tridentate nitrogen heterocyclic reagents based on benzo[1,2,4]triazines has shown potential for the selective extraction of americium(III) from europium(III), indicating applications in the field of nuclear waste management and the recycling of valuable metals from mixed waste streams (Hudson et al., 2006).

Catalysis and Organic Synthesis : The versatility of benzo[1,2,4]triazines is further highlighted by their use in catalytic processes, such as the regioselective fluorination of 7-oxo-1,2,4-benzotriazines, which opens up possibilities for their role in synthesizing fluorinated organic compounds with potential pharmaceutical applications (Mirallai et al., 2019).

properties

IUPAC Name |

acetic acid;3-benzyl-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O.C2H4O2/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11;1-2(3)4/h1-9H,10H2;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVHVOHLPZDJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-[[methyl(prop-2-enoyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2698954.png)

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B2698955.png)

![N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2698959.png)

![2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)

![2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2698972.png)

![3-Pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2698975.png)